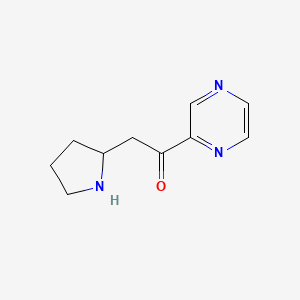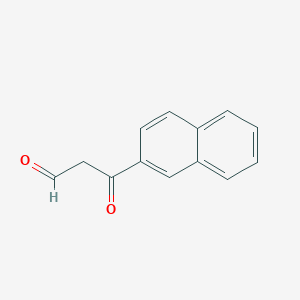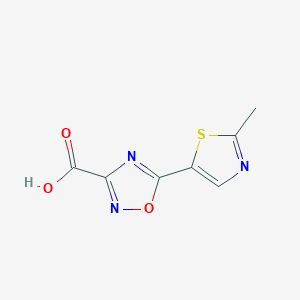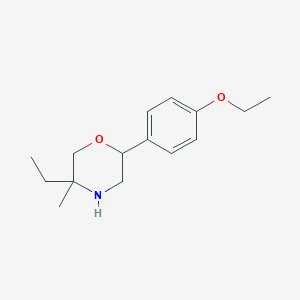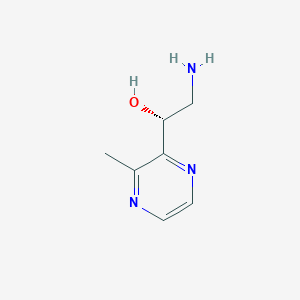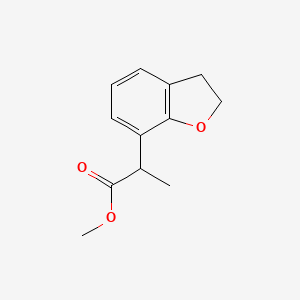
Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by a methyl ester group attached to a propanoate chain, which is further connected to a 2,3-dihydro-1-benzofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of salicylaldehyde as a starting material, which undergoes cyclization to form the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the propanoate chain.
2-Methylcoumaran: Another benzofuran derivative with different substituents.
2,3-Dihydro-2-methylbenzofuran: Similar structure but with variations in the functional groups.
Uniqueness
Methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate is unique due to its specific combination of the benzofuran core with a propanoate chain and a methyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14-2)10-5-3-4-9-6-7-15-11(9)10/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
XNKGURDTCKMWEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1OCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


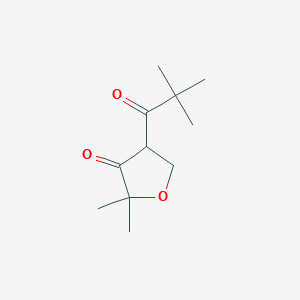
![1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13067006.png)

![7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13067012.png)
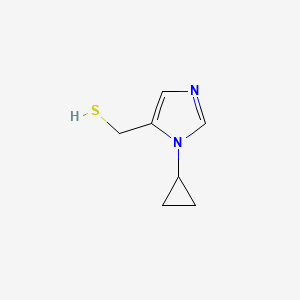
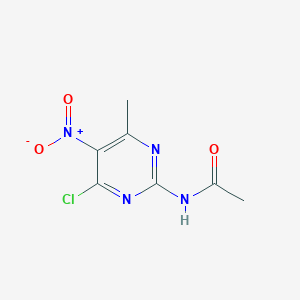
![7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13067027.png)


